Biotinamidocaproyl hydrazide
Overview
Description
Synthesis Analysis
Biotinamidocaproyl hydrazide's synthesis involves chemical reactions that enable the attachment of the biotin moiety to other molecules via a caproyl linker. This synthesis is crucial for creating derivatives used in protein chemical synthesis and modification purposes. Hydrazide chemistry has garnered attention in this field, as peptide or protein hydrazides can serve as intermediates for different synthesis and modification purposes, significantly improving the efficiency and scope of native chemical ligation for protein chemical synthesis (Huang, Fang, & Liu, 2016).
Molecular Structure Analysis
The molecular structure of this compound allows it to bind effectively with various biochemical entities. This binding capability is instrumental in the development of enzyme labels using the avidin-peroxidase system for enzyme-linked immunoassays (ELISA), offering improved sensitivity and specificity in comparison to traditional methods (Gomez-Sanchez, León, & Gomez-Sanchez, 1992).
Chemical Reactions and Properties
This compound's chemical reactions and properties are pivotal in its utilization for analytical purposes. Its ability to derivatize carbohydrates for liquid chromatography – mass spectrometry analysis exemplifies its importance in carbohydrate research, allowing for the detailed analysis of carbohydrate molecules derivatized with this compound (Bank & Kapková, 2012).
Mechanism of Action
Target of Action
Biotin LC hydrazide, also known as Biotinamidocaproyl hydrazide, primarily targets glycoproteins and glycans . These are carbohydrate-containing compounds that play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Mode of Action
Biotin LC hydrazide is a modification reagent of long-chain proteins . It transforms periodate-oxidized glycoproteins . The hydrazide moiety of the compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This interaction results in the modification of the target glycoproteins and glycans .
Result of Action
The result of Biotin LC hydrazide’s action is the modification of glycoproteins and glycans . This modification can be used for various research purposes, such as the study of glycoprotein and glycan function and structure .
Future Directions
Biochemical Analysis
Biochemical Properties
Biotinamidocaproyl hydrazide is often used to target glycoproteins and glycans . It is carbohydrate reactive and is more sensitive than biotin hydrazide . The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds .
Cellular Effects
This compound can transform periodate-oxidized glycoproteins . This transformation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its reaction with aldehydes formed by periodate-oxidation of sugar groups . This forms semi-permanent hydrazone bonds . The compound can also be used to link biotin to antibodies and ribonucleotides .
Temporal Effects in Laboratory Settings
It is known that the compound is highly soluble in DMSO and is membrane permeable .
Metabolic Pathways
This compound is involved in the modification of glycoproteins and other carbohydrate-containing compounds
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydrazinyl-6-oxohexyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24)/t11-,12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJWOSAXNHWBPR-HUBLWGQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911069 | |
Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109276-34-8 | |
Record name | Biotinamidocaproyl hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109276-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin-6-aminocaproyl hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109276348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.